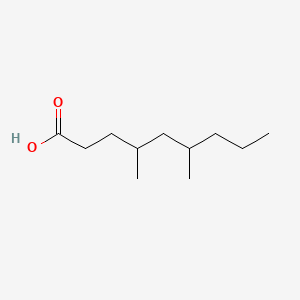![molecular formula C42H87NO4 B14181171 2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol CAS No. 919097-09-9](/img/structure/B14181171.png)
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol is a complex organic compound with the molecular formula C42H85NO5 It is known for its unique structure, which includes a long-chain fatty acid amide linked to a triol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol typically involves the reaction of a long-chain fatty acid with an amino alcohol. One common method includes the condensation of tetracosanoic acid with 1,3,4-octadecanetriol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of tetracosanoic acid derivatives.
Reduction: Formation of long-chain amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of 2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3,4-octadecanetriol: Similar structure but lacks the long-chain fatty acid moiety.
Phytosphingosine: Contains a similar triol structure but with different fatty acid chains.
Uniqueness
2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol is unique due to its specific combination of a long-chain fatty acid and a triol. This structure imparts distinct physicochemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
919097-09-9 |
|---|---|
Molekularformel |
C42H87NO4 |
Molekulargewicht |
670.1 g/mol |
IUPAC-Name |
2-(2-hydroxytetracosylamino)octadecane-1,3,4-triol |
InChI |
InChI=1S/C42H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-39(45)37-43-40(38-44)42(47)41(46)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h39-47H,3-38H2,1-2H3 |
InChI-Schlüssel |
YUZVVRGZSPXZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CNC(CO)C(C(CCCCCCCCCCCCCC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


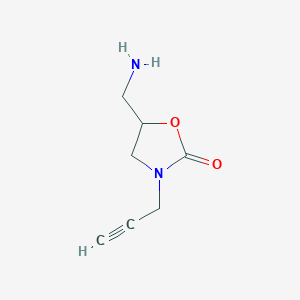
![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)

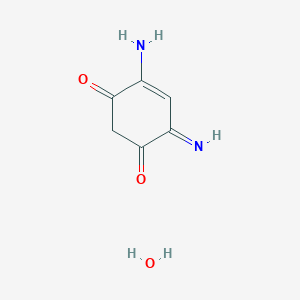
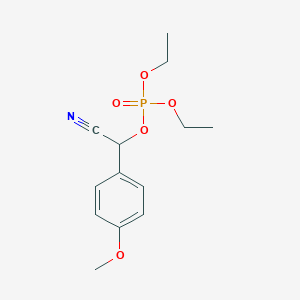

![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
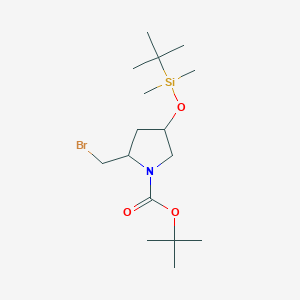
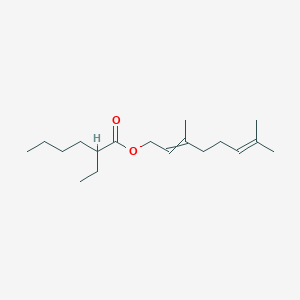
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
